4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide
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Overview
Description
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both fluorine and tert-butyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the tert-butylphenyl and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Shares the tert-butyl group but lacks the oxadiazole and fluorophenyl groups.
4-fluorophenylbutanamide: Contains the fluorophenyl group but lacks the oxadiazole and tert-butyl groups.
Uniqueness
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide is unique due to the combination of the oxadiazole ring, tert-butyl group, and fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)16-9-7-15(8-10-16)21-25-20(28-26-21)6-4-5-19(27)24-18-13-11-17(23)12-14-18/h7-14H,4-6H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDPBAMIXXNUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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